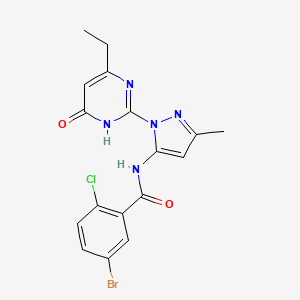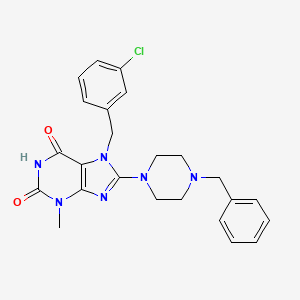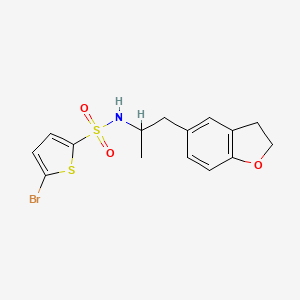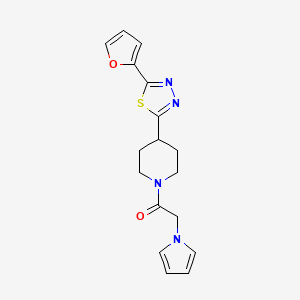
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic molecule that integrates multiple functional groups including furan, thiadiazole, piperidine, and pyrrole. The presence of these diverse moieties suggests a high degree of reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process. One common synthetic route might involve the initial formation of 1-(1H-pyrrol-1-yl)-2-bromoethane, which can then undergo nucleophilic substitution with 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl) to yield the target compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would require scalable methods, often utilizing continuous flow reactors for better control over reaction parameters. High-pressure and high-temperature conditions might be necessary to enhance reaction yields and efficiencies.
Chemical Reactions Analysis
Types of Reactions
This compound is likely to undergo several types of reactions including:
Oxidation and Reduction: : The furan and thiadiazole rings are prone to oxidation, while the piperidine ring can undergo reduction.
Substitution Reactions: : Nucleophilic substitution can occur at the ethanone moiety.
Coupling Reactions: : The compound might participate in cross-coupling reactions given its multiple reactive sites.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Base catalysts like sodium hydride can facilitate substitution reactions.
Major Products Formed
Major products would depend on the specific reactions but might include oxidized or reduced derivatives of the parent compound, substituted ethanone derivatives, and various coupled products involving the furan and pyrrole rings.
Scientific Research Applications
In Chemistry
The unique combination of heterocyclic rings in this compound makes it valuable for studying structure-activity relationships and in designing new materials with specific properties.
In Biology and Medicine
Its potential bioactivity can be explored for developing new pharmaceuticals, particularly given the known medicinal importance of thiadiazole, furan, and pyrrole rings. It could serve as a starting point for drug discovery efforts targeting neurological or infectious diseases.
In Industry
The compound might be used as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals, benefiting from its diverse reactive sites and stability under various conditions.
Mechanism of Action
This compound's mechanism of action is likely rooted in its ability to interact with specific molecular targets. The thiadiazole and pyrrole moieties might engage in hydrogen bonding or π-stacking interactions with enzymes or receptors, while the piperidine ring might enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its combination of functional groups. Similar compounds might include:
2-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole
1-(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
These compounds also contain the furan and thiadiazole rings but differ in their additional functional groups and overall structure, providing different reactivities and applications.
Is there a particular section you would like to explore further or delve into more details on?
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-15(12-20-7-1-2-8-20)21-9-5-13(6-10-21)16-18-19-17(24-16)14-4-3-11-23-14/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFNHDCKHDFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)
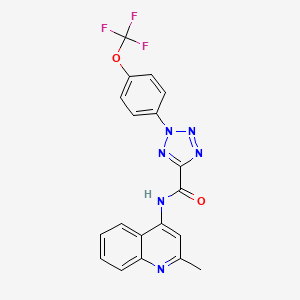
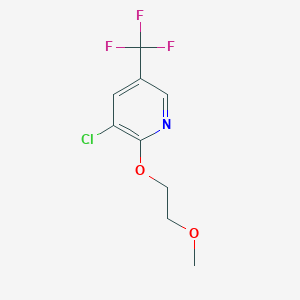
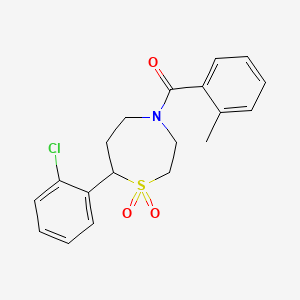
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
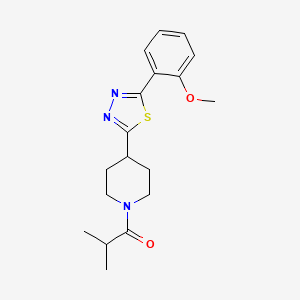
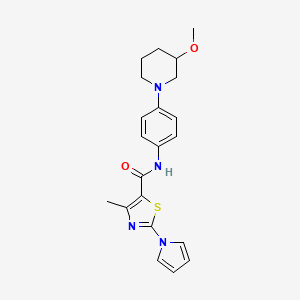
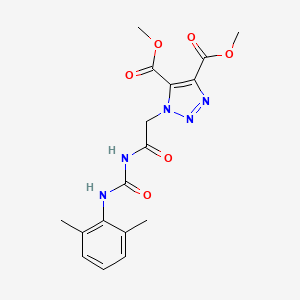
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)
